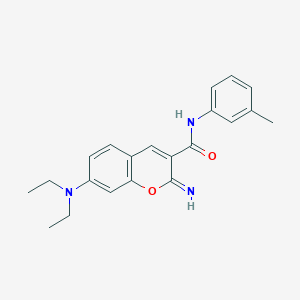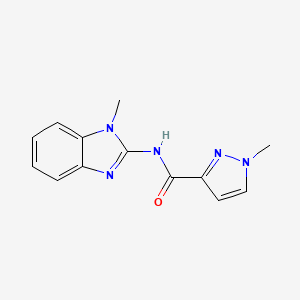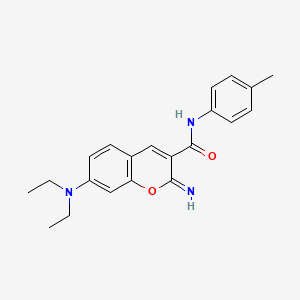
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, modulation of inflammatory cytokines, and regulation of oxidative stress.
Biochemical and Physiological Effects:
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of enzymes such as topoisomerase and protein kinase C, which are involved in cancer cell proliferation and survival. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cancer progression. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory disorders. Furthermore, this compound has been shown to regulate the activity of various enzymes and proteins involved in oxidative stress, which may be beneficial in preventing neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications in various diseases. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and pharmacokinetics, and the lack of comprehensive studies on its long-term safety and efficacy.
Future Directions
The future directions for research on 7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide include investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Furthermore, future studies should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, further studies should investigate the long-term safety and efficacy of this compound in animal models and clinical trials.
Scientific Research Applications
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In addition, this compound has also been investigated for its anti-inflammatory properties, which may be useful in treating inflammatory disorders such as arthritis and colitis. Furthermore, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
7-(diethylamino)-2-imino-N-(4-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)17-11-8-15-12-18(20(22)26-19(15)13-17)21(25)23-16-9-6-14(3)7-10-16/h6-13,22H,4-5H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHBODNCKADTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4286945.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286958.png)
![5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B4286961.png)

![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4286972.png)
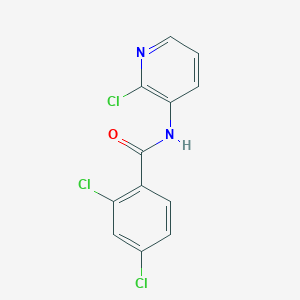
![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4286985.png)
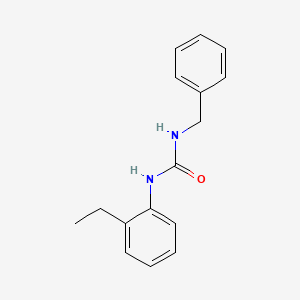
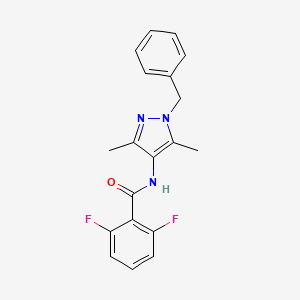

![3-(4-chlorophenyl)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287007.png)
